5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes like cytochrome P450, which are involved in drug metabolism.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This particular compound could be investigated for similar activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the 2-Chlorobenzyl Group: This step involves the reaction of the triazole derivative with 2-chlorobenzyl chloride under basic conditions.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzyl Derivatives: Compounds with benzyl groups often show similar reactivity in substitution reactions.
Furan Derivatives: These compounds share the furan ring and can undergo similar oxidation reactions.
Uniqueness
What sets 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups. The presence of the amino group, chlorobenzyl group, and furan ring in a single molecule provides a unique set of chemical properties and potential biological activities that are not commonly found in other triazole derivatives.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c16-12-6-2-1-4-10(12)9-21-14(17)13(19-20-21)15(22)18-8-11-5-3-7-23-11/h1-7H,8-9,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCSHISMVVHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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